molecular formula C9H13ClO B14624232 4-Chloro-1-cyclopentylbut-3-en-2-one CAS No. 55444-50-3

4-Chloro-1-cyclopentylbut-3-en-2-one

Cat. No.: B14624232
CAS No.: 55444-50-3
M. Wt: 172.65 g/mol
InChI Key: BUFOKFDWCKXBSC-UHFFFAOYSA-N
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Description

4-Chloro-1-cyclopentylbut-3-en-2-one is an organic compound with the molecular formula C9H13ClO It is characterized by a cyclopentyl ring attached to a butenone structure, with a chlorine atom at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-cyclopentylbut-3-en-2-one typically involves the reaction of cyclopentylmagnesium bromide with 4-chlorobut-3-en-2-one under controlled conditions. The reaction is carried out in an inert atmosphere, often using anhydrous solvents to prevent moisture interference. The reaction mixture is then subjected to reflux conditions to ensure complete reaction, followed by purification through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-cyclopentylbut-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentylbut-3-en-2-one carboxylic acid, while reduction can produce cyclopentylbut-3-en-2-ol.

Scientific Research Applications

4-Chloro-1-cyclopentylbut-3-en-2-one has diverse applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving enzyme inhibition and as a model compound for understanding biochemical pathways.

    Medicine: Research explores its potential as a pharmacophore in drug design and development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-1-cyclopentylbut-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include covalent bonding with active sites or non-covalent interactions that alter the function of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobut-3-en-2-one: Lacks the cyclopentyl ring, making it less sterically hindered.

    Cyclopentylbut-3-en-2-one: Does not have the chlorine atom, affecting its reactivity and chemical properties.

    4-Chloro-1-cyclopentylbutane: Saturated version, lacking the double bond, which influences its stability and reactivity.

Uniqueness

4-Chloro-1-cyclopentylbut-3-en-2-one is unique due to the combination of a cyclopentyl ring and a chlorine-substituted butenone structure. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for diverse applications in research and industry.

Properties

CAS No.

55444-50-3

Molecular Formula

C9H13ClO

Molecular Weight

172.65 g/mol

IUPAC Name

4-chloro-1-cyclopentylbut-3-en-2-one

InChI

InChI=1S/C9H13ClO/c10-6-5-9(11)7-8-3-1-2-4-8/h5-6,8H,1-4,7H2

InChI Key

BUFOKFDWCKXBSC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC(=O)C=CCl

Origin of Product

United States

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